molecular formula C19H16Cl2N2O3S2 B2920304 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895443-63-7

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2920304
CAS No.: 895443-63-7
M. Wt: 455.37
InChI Key: JTLLTCFVSIBLPL-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound characterized by a central 1,3-thiazole ring, which is a privileged structure in medicinal chemistry. The molecule features a 2,5-dichlorophenyl substituent and a propanamide linker terminated with a p -toluenesulfonyl (tosyl) group. This specific assembly of functional groups is of significant interest in the design and discovery of novel bioactive molecules. Compounds based on the N-(thiazol-2-yl) scaffold have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research indicates that such analogs act as negative allosteric modulators, exhibiting state-dependent inhibition and providing valuable tools for probing the physiological functions of this poorly characterized receptor . Furthermore, thiazole derivatives bearing amide linkages and halogenated aryl groups are extensively investigated for their diverse biological potentials. The presence of electron-withdrawing substituents on the aromatic ring is considered a useful template for biological activity . Similar structures have been explored for various pharmacological activities, including antimicrobial and antiproliferative effects, making them promising leads in rational drug design . Researchers can utilize this high-quality chemical as a key intermediate in organic synthesis or as a standard in biological screening assays to investigate new therapeutic targets.

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S2/c1-12-2-5-14(6-3-12)28(25,26)9-8-18(24)23-19-22-17(11-27-19)15-10-13(20)4-7-16(15)21/h2-7,10-11H,8-9H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLLTCFVSIBLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-tosylpropanamide typically involves the reaction of 2,5-dichlorophenyl thiazole with tosyl chloride and propanamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography .

Chemical Reactions Analysis

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to the disruption of cell wall integrity and ultimately cell death. Additionally, it may interfere with signaling pathways involved in inflammation and tumor growth .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key Observations:
  • Tosylpropanamide vs. Urea/Carbamate Groups : The sulfonamide in the target compound contributes to a higher PSA (~130 Ų estimated) than urea derivatives (e.g., Compound 9b, PSA ~110 Ų), which may lower oral bioavailability due to increased hydrogen-bond acceptor count .
  • Rotatable Bonds : The target compound likely has ~8–10 rotatable bonds, nearing the threshold (≤10) for optimal bioavailability per . This contrasts with rigid dibenzoheterocycles (e.g., Compound 29, ), which exhibit higher PSA and rotatable bonds, correlating with poor permeability .

Pharmacokinetic and Bioavailability Considerations

  • Oral Bioavailability : highlights that compounds with PSA ≤140 Ų and ≤10 rotatable bonds typically exhibit good bioavailability. The target compound’s estimated PSA (~130 Ų) and rotatable bonds (~8–10) suggest moderate-to-good bioavailability, superior to larger analogs like Compound 29 (PSA ~160 Ų) but inferior to simpler urea derivatives (e.g., Compound 9b, PSA ~110 Ų) .
  • Metabolic Stability : The tosyl group may confer resistance to oxidative metabolism compared to methylcarbamates (e.g., ), though esterase-mediated hydrolysis of the propanamide chain could limit half-life .

Biological Activity

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-tosylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C17H16Cl2N2O2S
  • SMILES Notation : CC(C(=O)N(C1=CC=C(C=C1)Cl)C(=C)C(=S)N2C(=C(C=C2)Cl)C(=O)N(C3=CC=C(C=C3)S(=O)(=O)C))C

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of thiazole derivatives on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated that certain derivatives induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios .

CompoundIC50 (µM)Cell Line
Compound A0.28MCF-7
Compound B9.6HL-60
This compoundTBDTBD

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that thiazole derivatives can act as selective inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Case Study: COX Inhibition
In a study measuring the IC50 values for COX-1 and COX-2 inhibition, several thiazole derivatives were found to exhibit selective COX-2 inhibition with lower toxicity towards COX-1. The selectivity index (SI) was calculated to assess the potential therapeutic window for these compounds .

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Compound C15.325.003.06
This compoundTBDTBDTBD

The biological activity of this compound is hypothesized to involve:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways through modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Interference with cell cycle progression at critical checkpoints, particularly G1/S and G2/M phases.
  • Inhibition of Inflammatory Pathways : Selective inhibition of COX enzymes leading to reduced prostaglandin synthesis.

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